molecular formula C16H14F3N3O3S B4602651 ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE

ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE

Cat. No.: B4602651
M. Wt: 385.4 g/mol
InChI Key: UGXOQMSQQIIZRB-UHFFFAOYSA-N
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Description

ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, an isoxazole ring, and various functional groups such as cyano, methyl, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multiple steps, including the formation of the pyridine and isoxazole rings, followed by the introduction of the functional groups. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Formation of the Isoxazole Ring: This can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Introduction of Functional Groups: The cyano, methyl, and trifluoromethyl groups can be introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and isoxazole rings, as well as at the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, or it may modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4-({[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETYL)AMINO]BENZOATE: Similar structure but with a fluorophenyl group instead of a methyl group.

    2-({[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE: Contains an ethoxyphenyl group and an acetamide moiety.

These compounds share structural similarities but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 4-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-4-24-15(23)13-11(9(3)25-22-13)7-26-14-10(6-20)8(2)5-12(21-14)16(17,18)19/h5H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOQMSQQIIZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CSC2=C(C(=CC(=N2)C(F)(F)F)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 4
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE

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